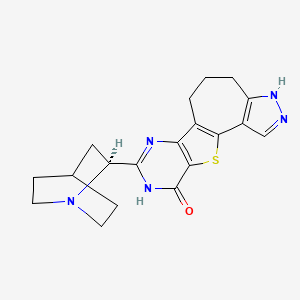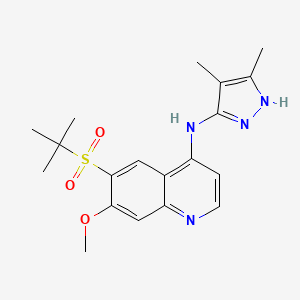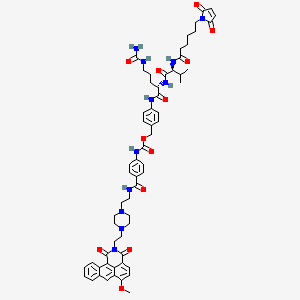
Tetrahydrofolic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofolic acid-d4 is a deuterium-labeled derivative of tetrahydrofolic acid, a biologically active form of vitamin B9 (folate). This compound is essential in various biochemical processes, including the transfer of one-carbon units in the synthesis of nucleic acids, amino acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development.
準備方法
Synthetic Routes and Reaction Conditions
Tetrahydrofolic acid-d4 is synthesized through the catalytic hydrogenation of folic acid using deuterium gas. The process involves the reduction of folic acid in the presence of a catalyst such as Raney nickel. The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. Continuous-flow technology is often employed to enhance efficiency and scalability. This method allows for the precise control of reaction parameters, resulting in a high conversion rate and selectivity .
化学反応の分析
Types of Reactions
Tetrahydrofolic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It can be reduced from dihydrofolic acid.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Raney nickel.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Dihydrofolic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tetrahydrofolic acid-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving folate derivatives.
Biology: Helps in studying the role of folate in cellular processes, including DNA synthesis and repair.
Medicine: Used in research on folate metabolism and its implications in diseases such as cancer and anemia.
Industry: Employed in the development of pharmaceuticals and nutritional supplements
作用機序
Tetrahydrofolic acid-d4 acts as a coenzyme in various metabolic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:
Erythropoiesis: Maintaining normal red blood cell production.
Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.
Amino Acid Interconversion: Interconverting amino acids.
tRNA Methylation: Methylating transfer RNA.
Formate Generation and Utilization: Generating and using formate.
類似化合物との比較
Similar Compounds
Tetrahydrofolic acid: The non-deuterated form, involved in similar biochemical processes.
Dihydrofolic acid: The oxidized form, which is reduced to tetrahydrofolic acid.
5,10-Methylenetetrahydrofolate: A derivative involved in the transfer of one-carbon units.
Uniqueness
Tetrahydrofolic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and quantification .
特性
分子式 |
C19H23N7O6 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |
InChIキー |
MSTNYGQPCMXVAQ-KLSHAWTBSA-N |
異性体SMILES |
[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




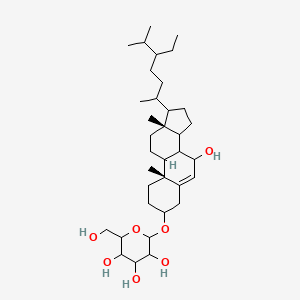
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
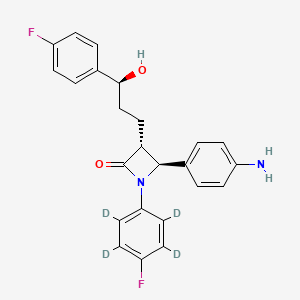
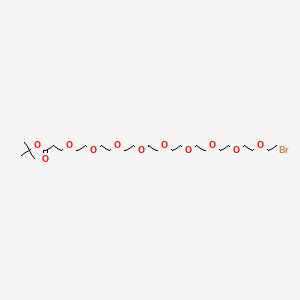
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)



